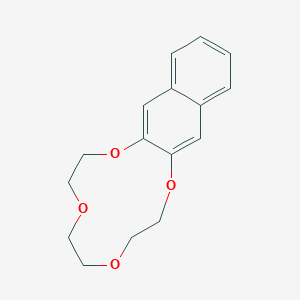
Tomentin
概要
説明
Tomentin is a phytochemical compound extracted from the plant Sphaeralcea angustifolia. It has garnered significant interest due to its potential anti-cancer and anti-inflammatory properties. This compound is known for its ability to scavenge free radicals and inhibit protein denaturation, making it a promising candidate for various therapeutic applications .
科学的研究の応用
Tomentin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying the effects of various chemical reactions and modifications.
Biology: In biological research, this compound is studied for its potential to modulate gene expression and cellular pathways involved in inflammation and apoptosis.
Medicine: this compound has shown promising results in preclinical studies for its anti-cancer properties, particularly in lung adenocarcinoma cells.
作用機序
Target of Action
Tomentin, also known as Tolmetin, is a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase-1 and 2 (COX-1 and COX-2) enzymes . These enzymes are responsible for the production of prostaglandins, which play a key role in inflammation, pain, and fever.
Mode of Action
This compound inhibits the activity of COX-1 and COX-2 enzymes, thereby reducing the formation of prostaglandin precursors . This inhibition results in a decrease in the levels of prostaglandin E in the plasma, which may be responsible for its anti-inflammatory action .
Biochemical Pathways
By inhibiting the COX enzymes, this compound disrupts the biochemical pathway that leads to the production of prostaglandins. This disruption can prevent the development of inflammation, as observed in studies on rats .
Pharmacokinetics
This compound is well absorbed and undergoes hepatic metabolism via oxidation and conjugation . It is excreted in the urine as inactive metabolites or conjugates within 24 hours . The onset of its analgesic action is between 1 to 2 hours, while its anti-inflammatory effects may take days to weeks to manifest . The time to peak serum concentration is 30 to 60 minutes, and it has a biphasic elimination half-life with a rapid phase of 1 to 2 hours and a slow phase of approximately 5 hours .
Result of Action
The primary molecular effect of this compound is the inhibition of prostaglandin synthesis, leading to a reduction in inflammation, pain, and fever . On a cellular level, this can result in decreased inflammation and pain in various conditions, including osteoarthritis, rheumatoid arthritis, and juvenile arthritis .
準備方法
Synthetic Routes and Reaction Conditions: Tomentin can be synthesized through various chemical reactions involving the extraction of plant materials. The primary method involves the use of cell suspension cultures of Sphaeralcea angustifolia. Callus cultures are developed using specific concentrations of α-naphthalene acetic acid and Kinetin in Murashige and Skoog medium. The optimal conditions for callus induction include 1.0 and 2.0 mg/L of α-naphthalene acetic acid .
Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Sphaeralcea angustifolia and subsequent extraction of the compound using solvents. The process is optimized to ensure high yield and purity of this compound. Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to validate the extraction process and quantify the compound .
化学反応の分析
Types of Reactions: Tomentin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its therapeutic properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions involving this compound include derivatives with enhanced anti-inflammatory and antioxidant properties. These derivatives are studied for their potential use in various medical applications .
類似化合物との比較
- Scopoletin
- Sphaeralcic acid
- Iso-sphaeralcic acid
- 8-methyl-iso-sphaeralcic acid
特性
IUPAC Name |
5-hydroxy-6,7-dimethoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-14-8-5-7-6(3-4-9(12)16-7)10(13)11(8)15-2/h3-5,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPNDUHAXDHRKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C=CC(=O)OC2=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the exact mechanism of action of Tomentin is still under investigation, research suggests it possesses anti-inflammatory properties. [, ] In a study using a kaolin/carrageenan-induced arthritis model in mice, this compound demonstrated a dose-dependent anti-inflammatory effect. [] This effect is likely mediated by modulating the inflammatory response, as evidenced by the significant reduction of pro-inflammatory cytokines (interleukin-1β and tumor necrosis factor alpha) and increased levels of anti-inflammatory cytokines (interleukin-10 and interleukin-4) in the joints of treated mice. []
ANone: this compound, also known as 5-hydroxy-6,7-dimethoxycoumarin, is a natural coumarin derivative.
ANone: Limited information is available regarding the material compatibility and stability of this compound under various conditions. Further research is needed to evaluate its performance and applications in different material matrices and environmental settings.
A: Based on the available research, this compound is not reported to exhibit catalytic properties. Its primary area of study revolves around its potential anti-inflammatory and therapeutic applications. [, , ]
A: Yes, computational studies have been conducted to understand the potential of this compound as an antiviral agent. Molecular docking simulations have shown that this compound exhibits favorable binding interactions with the spike receptor-binding domain (RBD) of SARS-CoV-2, particularly the Omicron variant. [] Further, molecular dynamics simulations suggest that this compound forms stable complexes with the RBD. [] Other studies have explored its potential against the main protease of SARS-CoV-2. []
A: While specific Structure-Activity Relationship (SAR) studies focusing on this compound modifications are limited, the presence of hydroxyl and methoxy groups on the coumarin scaffold is likely crucial for its biological activity. [, ] Further research is needed to fully elucidate the impact of structural modifications on this compound's potency, selectivity, and pharmacological properties.
ANone: Research on the stability of this compound under various conditions and the development of specific formulations to enhance its stability, solubility, and bioavailability is currently limited. This area requires further investigation to enable the development of this compound-based pharmaceuticals.
ANone: this compound is a natural product still in the preclinical research phase. As such, specific SHE (Safety, Health, and Environment) regulations regarding its production, handling, and disposal are not yet established.
A: Research on the PK/PD of this compound is currently limited. One study examined the pharmacokinetics of a standardized fraction from Sphaeralcea angustifolia containing this compound, scopoletin, and sphaeralcic acid. The study found that all three compounds were detectable in plasma after oral administration in mice. [] Further studies are needed to understand the ADME profile and in vivo activity of this compound independently.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


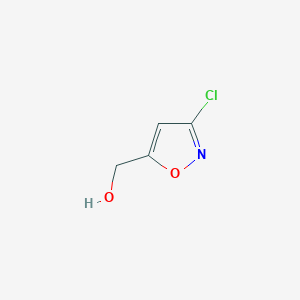

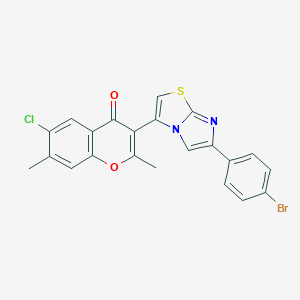


![3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B19109.png)
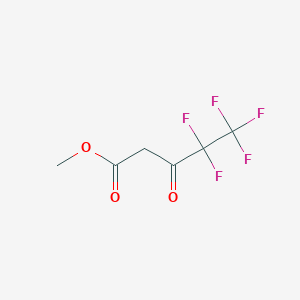

![[Ethylsulfanyl-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B19125.png)
![2-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid](/img/structure/B19130.png)
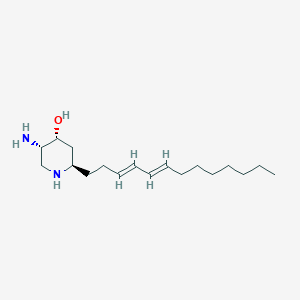
![2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine](/img/structure/B19134.png)

